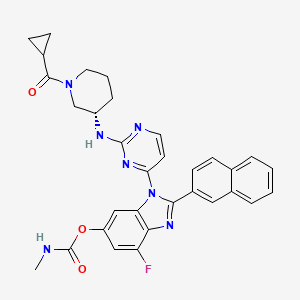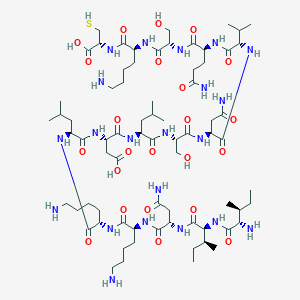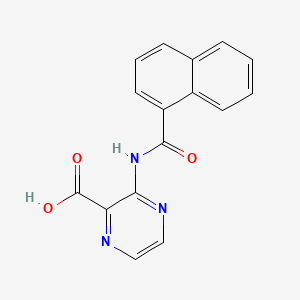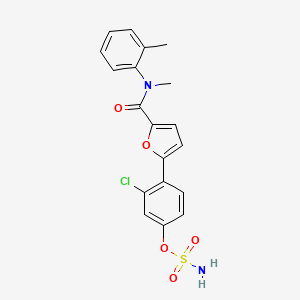
Pap-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pap-IN-2, also known as Compound 35, is a potent inhibitor of purple acid phosphatase. This enzyme is involved in various biological processes, including bone resorption. The inhibition constant (Ki) of this compound is 186 nanomolar, making it a highly effective inhibitor. This compound is of particular interest in the development of treatments for osteoporosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pap-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar inhibitors involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for yield, purity, and cost-effectiveness. Key steps would include the purification of intermediates, final product isolation, and quality control measures to ensure consistency and compliance with regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions: Pap-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides under controlled temperature and solvent conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may yield reduced derivatives, and substitution may yield substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Pap-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in inhibiting purple acid phosphatase and its effects on cellular processes.
Medicine: Explored for its potential in developing treatments for osteoporosis and other bone-related diseases.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in quality control and analytical testing.
Mecanismo De Acción
Pap-IN-2 exerts its effects by binding to the active site of purple acid phosphatase, thereby inhibiting its enzymatic activity. This inhibition prevents the enzyme from catalyzing the hydrolysis of phosphate esters, which is crucial for bone resorption. The molecular targets include the active site residues of the enzyme, and the pathways involved are related to bone metabolism and cellular signaling.
Comparación Con Compuestos Similares
Acetaminophen: A commonly used analgesic and antipyretic, structurally related to p-aminophenol.
p-Aminophenol: A reactive compound used in organic synthesis, known for its toxicity and structural similarity to Pap-IN-2.
Phenacetine: An analgesic and antipyretic, less toxic than p-aminophenol but still capable of causing cellular damage.
Uniqueness: this compound is unique due to its high potency as an inhibitor of purple acid phosphatase, with a low inhibition constant (Ki) of 186 nanomolar. This makes it a valuable compound for research and potential therapeutic applications, particularly in the treatment of osteoporosis .
Propiedades
Fórmula molecular |
C26H46NO5P |
|---|---|
Peso molecular |
483.6 g/mol |
Nombre IUPAC |
[(4-methoxyphenyl)-(octadecanoylamino)methyl]phosphonic acid |
InChI |
InChI=1S/C26H46NO5P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(28)27-26(33(29,30)31)23-19-21-24(32-2)22-20-23/h19-22,26H,3-18H2,1-2H3,(H,27,28)(H2,29,30,31) |
Clave InChI |
TUEIJAMJKFTRLS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NC(C1=CC=C(C=C1)OC)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12391398.png)

![(2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one](/img/structure/B12391405.png)








